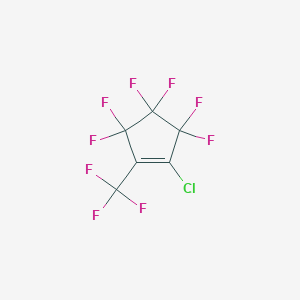

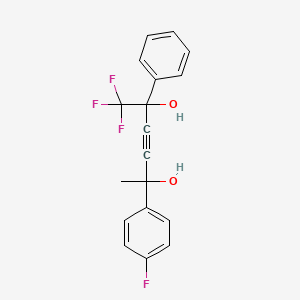

![molecular formula C15H12F3NO B3040949 N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine CAS No. 256238-66-1](/img/structure/B3040949.png)

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine

Vue d'ensemble

Description

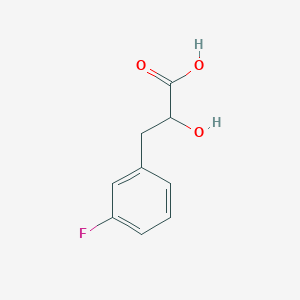

N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine is a chemical compound with the molecular formula C15H12F3NO and a molecular weight of 279.25 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine consists of 15 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography, but such data is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined using various experimental techniques.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine, focusing on six unique applications:

Photocatalytic Synthesis of Diamines

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine can be utilized in photocatalytic reactions to synthesize unsymmetrical 1,2-diamines. This process involves the reductive coupling of the compound with aliphatic amines under visible light, facilitated by an Ir photocatalyst. The presence of a phenyl substituent in the aniline moiety is crucial for the reactivity, allowing for the generation of α-amino radicals that undergo radical-radical cross-coupling .

Ligand Development for Stereoselective Synthesis

The compound’s ability to form bulky vicinal diamines makes it a valuable precursor for developing ligands used in stereoselective synthesis. These ligands can enhance the selectivity and efficiency of various catalytic processes, making them essential in the production of enantiomerically pure compounds .

Photoredox Catalysis

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine exhibits distinctive reactivity under photoredox conditions. It can undergo single-electron reduction to generate α-amino radical intermediates, which participate in diverse processes such as hydrogen atom abstraction, addition to unsaturated compounds, and radical-radical coupling. This versatility makes it a valuable substrate in photoredox catalysis for synthesizing complex molecules .

Synthesis of Azo Compounds

The compound can be converted into various azo compounds depending on the reaction conditions. This transformation is facilitated by the compound’s ability to undergo facile single-electron reduction, making it a versatile substrate for generating azo compounds, which are important in dye and pigment industries .

Development of Photocatalytic Materials

Research has shown that optimizing the composition of photocatalytic materials, such as composites of F70 and TiO₂, can enhance the efficiency of converting benzylamine to N-benzylidene benzylamine. This application highlights the potential of N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine in developing advanced photocatalytic materials for various chemical transformations .

Radical-Radical Cross-Coupling Reactions

The compound’s ability to generate α-amino radicals under photoredox conditions allows for radical-radical cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, providing a pathway to create diverse chemical structures with potential applications in pharmaceuticals and materials science .

Propriétés

IUPAC Name |

1-phenyl-N-[[2-(trifluoromethoxy)phenyl]methyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c16-15(17,18)20-14-9-5-4-8-13(14)11-19-10-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKOCCHJMNFZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NCC2=CC=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

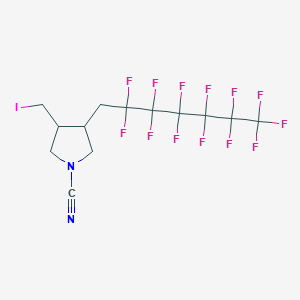

![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)

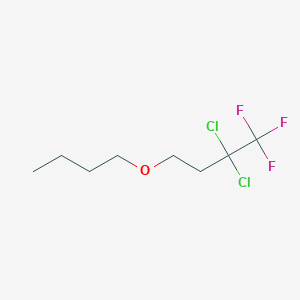

![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)

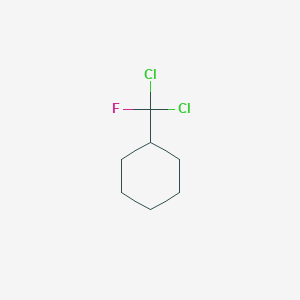

![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol](/img/structure/B3040871.png)